[4-(3-Chlorobenzyl)piperazin-1-yl](2,6-dimethoxyphenyl)methanone
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Overview
Description
4-(3-CHLOROBENZYL)PIPERAZINOMETHANONE is a complex organic compound that features a piperazine ring substituted with a 3-chlorobenzyl group and a 2,6-dimethoxyphenyl methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-CHLOROBENZYL)PIPERAZINOMETHANONE typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Substitution with 3-Chlorobenzyl Group: The piperazine ring is then substituted with a 3-chlorobenzyl group using nucleophilic substitution reactions.
Attachment of 2,6-Dimethoxyphenyl Methanone Group: The final step involves the attachment of the 2,6-dimethoxyphenyl methanone group through a coupling reaction, such as the Suzuki–Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-(3-CHLOROBENZYL)PIPERAZINOMETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the piperazine ring or the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
4-(3-CHLOROBENZYL)PIPERAZINOMETHANONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antiviral and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-CHLOROBENZYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-(3-CHLOROBENZYL)PIPERAZINOMETHANONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperazine ring with a 3-chlorobenzyl group and a 2,6-dimethoxyphenyl methanone group makes it a versatile compound for various applications.
Properties
Molecular Formula |
C20H23ClN2O3 |
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Molecular Weight |
374.9 g/mol |
IUPAC Name |
[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-(2,6-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C20H23ClN2O3/c1-25-17-7-4-8-18(26-2)19(17)20(24)23-11-9-22(10-12-23)14-15-5-3-6-16(21)13-15/h3-8,13H,9-12,14H2,1-2H3 |
InChI Key |
PVKQVRRSNBUMFI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)N2CCN(CC2)CC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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